1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
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Overview
Description
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that combines the structural features of tetrazole and carbazole. Tetrazole is a nitrogen-rich heterocycle known for its diverse applications in medicinal chemistry, while carbazole is a tricyclic aromatic compound with significant biological activity. The fusion of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of sodium azide with nitriles in the presence of zinc salts or other catalysts.
Cyclization to Form Carbazole: The carbazole moiety can be formed through cyclization reactions involving appropriate precursors.
Coupling of Tetrazole and Carbazole: The final step involves coupling the tetrazole and carbazole moieties.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, while the carbazole moiety can interact with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:
1H-tetrazole: A simpler tetrazole derivative with similar chemical reactivity but lacking the carbazole moiety.
Carbazole: A tricyclic aromatic compound with significant biological activity but lacking the tetrazole ring.
Tetrazole-substituted Carbazoles: Other derivatives where the tetrazole ring is substituted at different positions on the carbazole moiety.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-2-7-11-8(4-1)9-5-3-6-10(12(9)14-11)13-15-17-18-16-13/h1-2,4,7,10,14H,3,5-6H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKGFZOFABBRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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